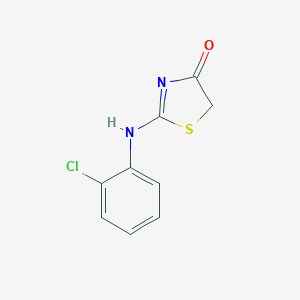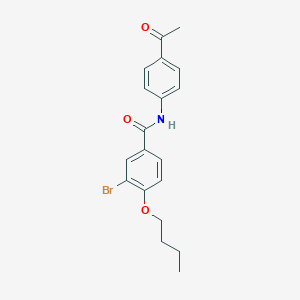
2-(2-chloroanilino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloroanilino)-1,3-thiazol-4-one, also known as CTZ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. CTZ is a derivative of thiazole, which is a five-membered ring that contains both sulfur and nitrogen atoms. The chloroaniline group in CTZ is a common substituent that has been found to impart various biological activities to the molecule.
Mécanisme D'action
The mechanism of action of 2-(2-chloroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various targets in the cell. 2-(2-chloroanilino)-1,3-thiazol-4-one has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. These molecules are important mediators of the inflammatory response. 2-(2-chloroanilino)-1,3-thiazol-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-(2-chloroanilino)-1,3-thiazol-4-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of prostaglandins and leukotrienes, which are important mediators of the inflammatory response. 2-(2-chloroanilino)-1,3-thiazol-4-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade. The compound has been shown to inhibit the growth of various microbial strains by interfering with their metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloroanilino)-1,3-thiazol-4-one has several advantages as a research tool. The compound is readily available and can be synthesized in large quantities. 2-(2-chloroanilino)-1,3-thiazol-4-one has been extensively studied and its biological activities are well characterized. However, the compound also has some limitations. 2-(2-chloroanilino)-1,3-thiazol-4-one is not very soluble in water, which can limit its use in some experiments. The compound can also exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.
Orientations Futures
There are several future directions for the study of 2-(2-chloroanilino)-1,3-thiazol-4-one. One area of research could be the development of analogs of 2-(2-chloroanilino)-1,3-thiazol-4-one that exhibit improved pharmacological properties. Another area of research could be the investigation of the molecular targets of 2-(2-chloroanilino)-1,3-thiazol-4-one. The mechanism of action of 2-(2-chloroanilino)-1,3-thiazol-4-one is not fully understood, and further studies could help to elucidate the molecular pathways involved. 2-(2-chloroanilino)-1,3-thiazol-4-one could also be studied in combination with other drugs to investigate potential synergistic effects. Finally, the use of 2-(2-chloroanilino)-1,3-thiazol-4-one in animal models could be explored to investigate its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-chloroanilino)-1,3-thiazol-4-one involves the reaction of 2-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate that undergoes cyclization to form the thiazole ring. The yield of 2-(2-chloroanilino)-1,3-thiazol-4-one can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
2-(2-chloroanilino)-1,3-thiazol-4-one has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects. The compound has been studied extensively for its potential applications in drug discovery and development. 2-(2-chloroanilino)-1,3-thiazol-4-one has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.
Propriétés
Formule moléculaire |
C9H7ClN2OS |
|---|---|
Poids moléculaire |
226.68 g/mol |
Nom IUPAC |
2-(2-chloroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
Clé InChI |
WSJNVJNVVOOKGP-UHFFFAOYSA-N |
SMILES isomérique |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
SMILES canonique |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)

